5-Chloro-N-[2-(methylsulfanyl)ethyl]pyrazin-2-amine
CAS No.:
Cat. No.: VC17827179
Molecular Formula: C7H10ClN3S
Molecular Weight: 203.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10ClN3S |
|---|---|
| Molecular Weight | 203.69 g/mol |
| IUPAC Name | 5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine |
| Standard InChI | InChI=1S/C7H10ClN3S/c1-12-3-2-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11) |
| Standard InChI Key | HQTXZWFWGPODFL-UHFFFAOYSA-N |
| Canonical SMILES | CSCCNC1=CN=C(C=N1)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine, reflects its substitution pattern:
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A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the core structure.
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A chlorine atom is bonded to the pyrazine ring at position 5.
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A 2-(methylsulfanyl)ethylamine group is attached to position 2 via a nitrogen atom .
The molecular formula C₇H₁₀ClN₃S corresponds to a molecular weight of 203.69 g/mol, calculated as follows:
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-chloro-N-(2-methylsulfanylethyl)pyrazin-2-amine | |
| Molecular Formula | C₇H₁₀ClN₃S | |
| Molecular Weight | 203.69 g/mol | |
| CAS Number | Not publicly disclosed | – |
Limitations and Future Directions
Current data gaps include:
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Synthetic Routes: No detailed procedures for synthesizing the compound are disclosed.
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Physicochemical Properties: Melting point, solubility, and stability data are unavailable.
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Biological Activity: No peer-reviewed studies on its pharmacological or toxicological profiles.
Future research should prioritize:
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Elucidating synthesis pathways (e.g., nucleophilic aromatic substitution or reductive amination).
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Characterizing stability under varying pH and temperature conditions.
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Screening for antimicrobial, anticancer, or kinase-inhibitory activity.
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